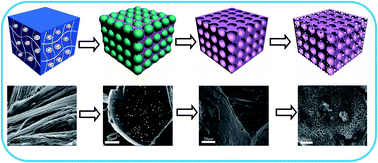Preparation of chrome-tanned leather shaving-based hierarchical porous carbon and its capacitance properties
RSC Advances Pub Date: 2019-06-11 DOI: 10.1039/C9RA03139A
Abstract
Based on the complexes formed by the original Cr(III) in chrome-tanned leather shavings and the carboxyl groups in collagen as raw materials, a chromium oxide-carbon composite material was formed by the high-temperature carbonization of chromium-tanned leather shavings, followed by the leaching of chrome oxide and activation by KOH. By this method, the hierarchical porous carbon with a high surface area doped with oxygen and nitrogen was prepared. The forming process of the hierarchical porous structure is discussed in detail. Through adjusting the mass ratio of KOH to carbon during the activation process, with a mass ratio of 2, the chromium-tanned leather shavings-based hierarchical porous carbon (called CTSHPC-2) was prepared with an optimal specific surface area (3211 m2 g−1) and a large volume ratio of mesopores to macropores (61.9%) as well as abundant oxygen (13.92 at%) and nitrogen (3.58 at%) functional groups. The results showed that CTSHPC-2 obtained a high specific capacitance of 335.5 F g−1 at a current density of 0.5 A g−1. In addition, it had higher rate performance, low resistance, and better cycle stability. Even when the current density is 10 A g−1 over 5000 cycles, the specific capacity retention rate is 93.5%. Therefore, CTSHPC-2 is a promising electrode material for supercapacitors.


Recommended Literature
- [1] Efficient basis sets for core-excited states motivated by Slater's rules†
- [2] Unveiling the active isomer of cycloalanopine, a cyclic opine from Lactobacillus rhamnosus LS8, through synthesis and analog production†
- [3] New type of complex alkali and alkaline earth metal borates with isolated (B12O24)12− anionic group†
- [4] The effect of substituents on the surface modification of anatase nanoparticles with catecholate-type ligands: a combined DFT and experimental study†
- [5] Gas-chromatographic study of methylstyrenes in the light-oil fraction of coal distillate using selective hydrogenation
- [6] In situ sulfidation of porous sponge-like CuO/SiW11Co into Cu2S/SiW11Co as stabilized and efficient counter electrode for quantum dot-sensitized solar cells†
- [7] Hybrid chitosan derivative–carbon support for oxygen reduction reactions†
- [8] 41. A new method of nuclear methylation of aromatic amines
- [9] Self-assembly in water of the sodium salts of meso-sulfonatophenyl substituted porphyrins
- [10] Triple-shelled CuO/CeO2 hollow nanospheres derived from metal–organic frameworks as highly efficient catalysts for CO oxidation†

Journal Name:RSC Advances
Research Products
-
CAS no.: 121786-31-0









